![molecular formula C15H14N4O4 B2996205 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1448027-68-6](/img/structure/B2996205.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer Research
This compound has been evaluated for its potential as an anticancer agent. It’s been designed based on the activity of indoles against various cancer cell lines and synthesized via a palladium-catalyzed C-N cross-coupling . The compound has shown promise in inhibiting the growth of prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Further studies are needed to understand its mechanism of action and to optimize its structure for better efficacy.
Cell Cycle Analysis
In the realm of cancer research, this compound has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for understanding how the compound affects the proliferation of cancer cells and could lead to the development of new therapeutic strategies.
Lead Detection
A derivative of this compound has been used for the detection of carcinogenic lead (Pb 2+). The compound was part of a study that developed a sensitive and selective sensor for Pb 2+ detection using an electrochemical approach . This application is significant in environmental monitoring and public health.
Tubulin Polymerization Modulation
The compound’s structure is inspired by molecules that interact with microtubules and tubulin, which are targets for anticancer agents. By modulating microtubule assembly, the compound could potentially serve as a lead structure for developing new antitumor agents that work by causing mitotic blockade and cell apoptosis .
Structure-Activity Relationship (SAR) Studies
The compound serves as a template for SAR studies to develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . These studies are fundamental in medicinal chemistry to optimize the pharmacological profile of new drug candidates.
Synthesis of Novel N-Aryl Derivatives
Research has been conducted on synthesizing novel N-aryl derivatives using this compound as a precursor. These derivatives have been evaluated for their antitumor activities against various cell lines, providing insights into the development of potential antitumor agents .
作用機序
Target of Action
The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form (iNOS) . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.
Mode of Action
The compound interacts with its target, iNOS, to produce Nitric Oxide (NO) . NO is a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
The production of NO by iNOS is part of the larger Nitric Oxide Synthase pathway. This pathway plays a crucial role in various cellular functions, including cellular communication, immune response, and apoptosis .
Result of Action
The production of NO as a result of the compound’s action has various molecular and cellular effects. In macrophages, NO mediates tumoricidal and bactericidal actions, contributing to the body’s immune response .
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-19-9-12(17-18-19)15(20)16-6-2-3-7-21-11-4-5-13-14(8-11)23-10-22-13/h4-5,8-9H,6-7,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYRXWPQQPSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)
![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)
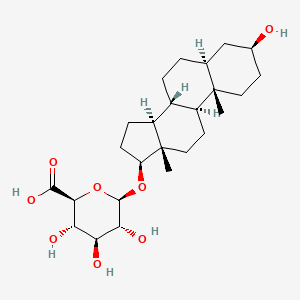
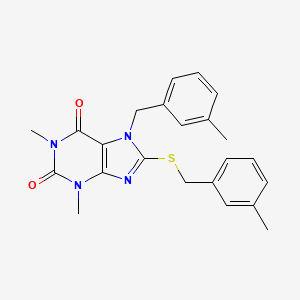
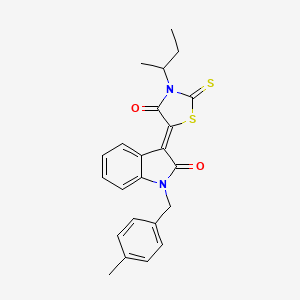
![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)
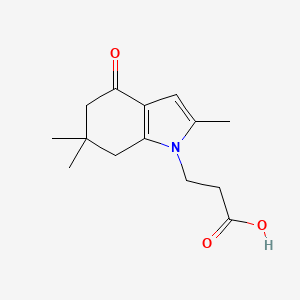
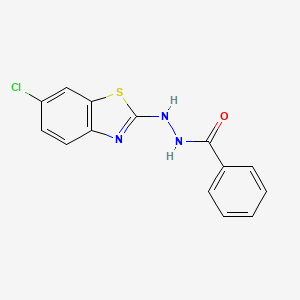
![2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2996137.png)
![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)
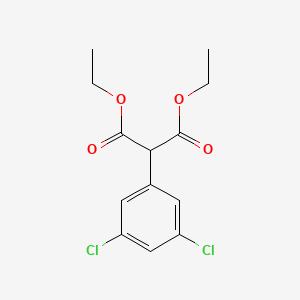
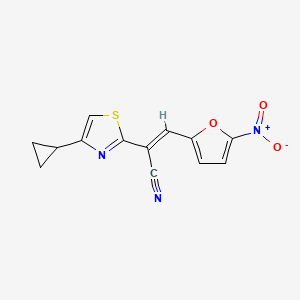
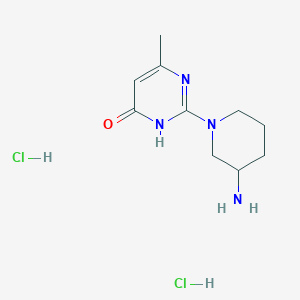
![1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2996144.png)